molecular formula C9H11F3N2O2 B2583826 1-Isobutyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 2091866-99-6

1-Isobutyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2583826
CAS RN: 2091866-99-6
M. Wt: 236.194
InChI Key: DMLZQYYUXKYEGB-UHFFFAOYSA-N
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Description

1-Isobutyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (ITPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ITPCA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated.

Scientific Research Applications

Synthesis and Reactivity

1-Isobutyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is utilized in various synthesis and reactivity studies. For instance, its derivatives, such as 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids, are prepared through reactions with cyanoacetic acid derivatives. These compounds exhibit unique behaviors toward electrophiles, demonstrating their potential in organic synthesis (Tanaka et al., 1986).

Solid-Phase Syntheses

In the field of solid-phase synthesis, this chemical serves as a foundation for the creation of highly substituted pyrazoles or isoxazoles. These processes yield products with excellent purities and yields, showcasing the versatility of this compound in synthetic chemistry (Shen et al., 2000).

Electrophilic Activation

Studies on electrophilic activation reveal that derivatives of this compound can condense effectively in superacids. This indicates its utility in developing novel electrophilic agents for chemical reactions (Klumpp et al., 2000).

Library of Carboxamides

A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides has been created from this compound, demonstrating its role in the diversification of chemical libraries. This has implications in high-throughput screening and drug discovery (Donohue et al., 2002).

Metal-Organic Frameworks

In materials science, the compound is used in the fabrication of robust lanthanide metal–organic frameworks. These frameworks exhibit strong stability and are used for detecting ions, capturing CO2, and catalysis (Tan et al., 2018).

Ring-Chain Tautomerism

Research on ring-chain tautomerism of derivatives of this compound has provided insights into the dynamic equilibrium of chemical structures, which is crucial for understanding chemical reactivity and designing new compounds (Pakalnis et al., 2014).

Coordination Polymers

The compound is instrumental in the synthesis of coordination polymers, leading to the creation of materials with diverse structural properties. These polymers have potential applications in catalysis, gas storage, and separation (Cheng et al., 2017).

properties

IUPAC Name

1-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-5(2)4-14-7(9(10,11)12)3-6(13-14)8(15)16/h3,5H,4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLZQYYUXKYEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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